2,5-Dibromothiazolo[5,4-b]pyridine
Overview
Description
2,5-Dibromothiazolo[5,4-b]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system with bromine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring onto a pyridine core. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Another approach utilizes a solvent-free laser synthesis method, which involves the use of a Nd-YAG laser to facilitate the formation of the thiazole ring . This method is advantageous due to its efficiency and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The solvent-free laser synthesis method mentioned earlier is particularly promising for industrial applications due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The thiazole and pyridine rings can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[5,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound .
Scientific Research Applications
2,5-Dibromothiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, showing promising activity in enzymatic assays.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by key hydrogen bonds between the compound and the kinase, as revealed by docking analysis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the thiazole ring relative to the pyridine ring.
Thieno[2,3-b]pyridines: These compounds feature a fused thiophene and pyridine ring system, offering different electronic properties compared to thiazolo[5,4-b]pyridines.
Uniqueness
2,5-Dibromothiazolo[5,4-b]pyridine is unique due to the presence of bromine atoms at the 2 and 5 positions, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other thiazolo[5,4-b]pyridine derivatives and similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,5-dibromo-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNMVJKYAZGOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297169 | |
Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440428-02-3 | |
Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440428-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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